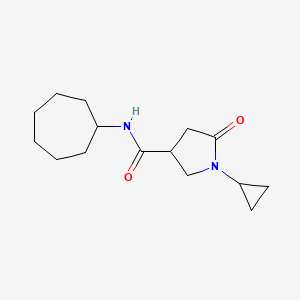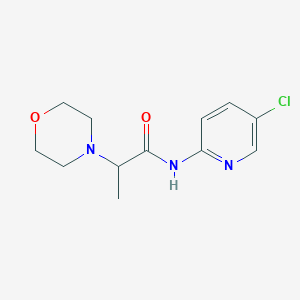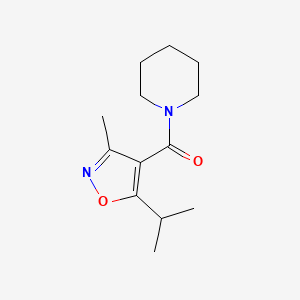![molecular formula C18H26N2O B7506403 [4-(Azepan-1-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7506403.png)
[4-(Azepan-1-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(Azepan-1-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone, also known as APMP, is a synthetic compound that belongs to the class of psychoactive substances. It has been found to have potential applications in scientific research, particularly in the field of neuroscience.
Wirkmechanismus
[4-(Azepan-1-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone acts as a dopamine transporter blocker, which means that it prevents the reuptake of dopamine in the brain. This leads to an increase in dopamine levels, which can have a range of effects on behavior and mood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [4-(Azepan-1-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone are still being studied. However, it has been found to have a range of effects on behavior and mood, including increased locomotor activity, decreased anxiety, and decreased sensitivity to pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using [4-(Azepan-1-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone in lab experiments is that it is a selective dopamine transporter blocker, which means that it only affects the dopamine system and does not have a range of effects on other neurotransmitters. However, one limitation is that it can be difficult to obtain and purify, which can make it challenging to use in large-scale experiments.
Zukünftige Richtungen
There are a number of future directions for research on [4-(Azepan-1-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone. One area of interest is the potential use of [4-(Azepan-1-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone as a treatment for addiction. It has also been suggested that [4-(Azepan-1-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone could be used to study the effects of dopamine on other neurotransmitter systems in the brain. Additionally, further research is needed to fully understand the biochemical and physiological effects of [4-(Azepan-1-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone and its potential applications in scientific research.
Synthesemethoden
[4-(Azepan-1-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone can be synthesized using a multistep process that involves the reaction of 4-(bromomethyl)phenyl-1-piperazine with 1-azepanamine, followed by the reaction of the resulting product with 1-pyrrolidinylmethanone. The final product is purified using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
[4-(Azepan-1-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been used as a tool to study the function of the dopamine transporter and its role in addiction. [4-(Azepan-1-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone has also been used to study the effects of psychostimulants on the brain and behavior.
Eigenschaften
IUPAC Name |
[4-(azepan-1-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O/c21-18(20-13-5-6-14-20)17-9-7-16(8-10-17)15-19-11-3-1-2-4-12-19/h7-10H,1-6,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPTZQHCACFHTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=CC=C(C=C2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylcycloheptanamine](/img/structure/B7506330.png)

![4-[2-(1-Methylpyrrol-2-yl)pyrrolidine-1-carbonyl]benzonitrile](/img/structure/B7506339.png)
![1-methyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]pyrrole-2-carboxamide](/img/structure/B7506348.png)
![(2-Fluorophenyl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7506350.png)


![[3-(Methylsulfanylmethyl)phenyl]-piperidin-1-ylmethanone](/img/structure/B7506385.png)
![1-[(5-Chlorothiophen-2-yl)methyl]-1,3,3-trimethylurea](/img/structure/B7506389.png)


